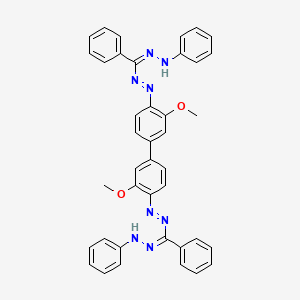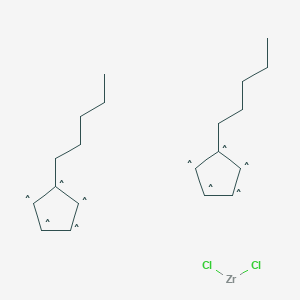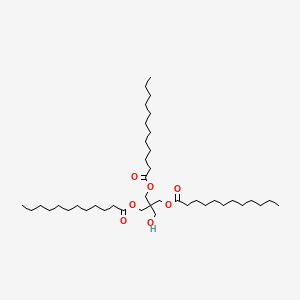
3,7-Decadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Decadiene: is an organic compound with the molecular formula C10H18 . It is a diene, meaning it contains two double bonds. The structure of this compound includes a chain of ten carbon atoms with double bonds located at the 3rd and 7th positions. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,7-Decadiene can be synthesized through various methods, including the Acyclic Diene Metathesis (ADMET) polymerization . This method involves the polycondensation of α,ω-dienes, releasing ethylene as a byproduct. The reaction is driven by the elimination of ethylene under vacuum conditions and can be performed either in bulk at high temperatures (up to 190°C) or in solvents at lower temperatures using appropriate catalysts .
Industrial Production Methods: Industrial production of this compound often involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is efficient and yields high purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Decadiene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of this compound can produce decane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Decane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,7-Decadiene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of ADMET polymers, which have well-defined primary structures and diverse functionalities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Model Compound: It is used as a model compound for studying the thermal cis-trans isomerization of polyalkenamers.
Wirkmechanismus
The mechanism of action of 3,7-Decadiene involves its ability to undergo cis-trans isomerization . This process is significant in the study of polymer structures and properties. The compound’s double bonds allow for the formation of different isomers, which can affect the physical and chemical properties of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: Another diene with double bonds at the 1st and 3rd positions.
1,5-Hexadiene: A diene with double bonds at the 1st and 5th positions.
1,7-Octadiene: A diene with double bonds at the 1st and 7th positions.
Uniqueness of 3,7-Decadiene: this compound is unique due to the specific positioning of its double bonds, which allows for distinct reactivity and applications in polymer chemistry. Its ability to undergo cis-trans isomerization makes it valuable for studying polymer behavior and properties .
Eigenschaften
Molekularformel |
C10H18 |
|---|---|
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(3E,7E)-deca-3,7-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5-8H,3-4,9-10H2,1-2H3/b7-5+,8-6+ |
InChI-Schlüssel |
LCSLWNXVIDKVGD-KQQUZDAGSA-N |
Isomerische SMILES |
CC/C=C/CC/C=C/CC |
Kanonische SMILES |
CCC=CCCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)

![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)




![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)

![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)


